Bienvenue dans la boutique en ligne BenchChem!

L-745870

Dopamine D4 Receptor Binding Affinity Receptor Selectivity

L-745870 is the definitive D4 receptor antagonist for isolating D4-specific pharmacology. Its subnanomolar affinity (Ki 0.43 nM) and >2000-fold selectivity over D2/D3 make it indispensable for unambiguous mechanistic studies. Unlike non-selective antipsychotics, L-745870 does not confound results with D2/D3 engagement, as shown by its lack of effect on dopamine metabolism and prolactin at D4-selective doses. Essential for cognitive, neuroprotection, and reward studies requiring clean D4R attribution. High-purity, batch-tested compound ready for in vivo and in vitro research.

Molecular Formula C18H19ClN4
Molecular Weight 326.8 g/mol
CAS No. 158985-00-3
Cat. No. B1674075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-745870
CAS158985-00-3
Synonyms3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo(2,3-b)pyridine
CPMPP-3
L 745,870
L 745870
L-745,870
L-745870
L745,870
L745870
Molecular FormulaC18H19ClN4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H19ClN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21)
InChIKeyOGJGQVFWEPNYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-745870 (CAS 158985-00-3): A High-Selectivity Dopamine D4 Receptor Antagonist for Neurological and Behavioral Research


L-745870 (3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine) is a well-characterized, high-affinity antagonist selective for the dopamine D4 receptor (D4R). It demonstrates subnanomolar binding affinity (Ki = 0.43 nM) for the human D4 receptor and exhibits >2000-fold selectivity over other dopamine receptor subtypes [1]. The compound is brain-penetrant and orally bioavailable, making it suitable for in vivo studies targeting central D4 receptors [2]. Its primary applications are in dissecting the role of D4 receptors in cognitive function, neuroprotection, and behavioral pharmacology, and it serves as a critical tool for differentiating D4-mediated effects from those of other dopamine receptor subtypes.

Why Generic Dopamine Antagonists Cannot Substitute for L-745870 in D4-Specific Research


Direct substitution of L-745870 with standard antipsychotics like haloperidol or other dopamine D2-like antagonists (e.g., raclopride, spiperone) is scientifically invalid for studies requiring D4 receptor isolation. The profound difference in selectivity is the key differentiator: L-745870 exhibits a >2000-fold preference for D4 over other dopamine receptors, whereas compounds like haloperidol show high affinity for both D2 and D4 subtypes [1]. Furthermore, the distinct in vivo profile of L-745870—characterized by a lack of effect on dopamine metabolism and prolactin levels at D4-selective doses, in stark contrast to classical neuroleptics—demonstrates that its biological effects are not simply a weaker version of D2 antagonism [2]. Relying on a non-selective compound would lead to ambiguous results confounded by D2/D3 receptor engagement, as evidenced by the fact that L-745870's observed behavioral effects only emerge at high doses that likely occupy D2 receptors [3]. Therefore, L-745870 is essential for any experiment aiming to attribute an observed phenotype specifically to D4 receptor blockade.

Quantitative Differentiation of L-745870: Head-to-Head Selectivity and Functional Data vs. Comparators


Subnanomolar D4 Affinity and >2000-Fold Selectivity Over D2/D3 Receptors

L-745870 exhibits a Ki of 0.43 nM for the human D4 receptor, which is 5- and 20-fold higher affinity than the standard antipsychotics haloperidol and clozapine, respectively [1]. Critically, it shows >2000-fold selectivity for D4 over D2 (Ki = 960 nM) and D3 (Ki = 2300 nM) receptors [2]. In contrast, the non-selective antagonist raclopride has low affinity for D4 but is potent at D2 and D3 receptors [3].

Dopamine D4 Receptor Binding Affinity Receptor Selectivity

In Vivo D4 Receptor Occupancy and Lack of Neurochemical Side-Effects vs. Haloperidol and Clozapine

L-745870 occupies 50% of brain D4 receptors at doses of 5-60 µg/kg in rats, as confirmed by surrogate marker assays [1]. At these D4-selective doses, L-745870 had no effect on dopamine metabolism or plasma prolactin levels [2]. In contrast, the classical neuroleptic haloperidol and the atypical antipsychotic clozapine both increase dopamine metabolism and plasma prolactin in rodents at behaviorally relevant doses [3].

In Vivo Pharmacology D4 Receptor Occupancy Neurochemistry

Functional Antagonism at D4 Receptor vs. L-741626 (D2 Antagonist) in cAMP Assays

In retinal tissue, L-745870 reversed the quinpirole-induced decrease in light-sensitive cAMP, an effect also seen with haloperidol and clozapine [1]. However, the D2-selective antagonist L-741626 failed to reverse this effect, confirming that the quinpirole response in this specific tissue context is mediated by D4 receptors [2]. This functional differentiation between L-745870 and L-741626 directly demonstrates the utility of L-745870 as a tool for isolating D4-mediated signaling.

Functional Assay cAMP Inhibition Receptor Antagonism

Distinct Behavioral Profile: Failure to Antagonize Amphetamine Hyperactivity vs. Haloperidol and Clozapine

At doses that selectively block D4 receptors, L-745,870 failed to antagonize amphetamine-induced hyperactivity in mice and did not impair conditioned avoidance responding in rats [1]. In stark contrast, both the classical neuroleptic haloperidol and the atypical neuroleptic clozapine are highly effective in these classic preclinical models of antipsychotic activity [2]. This divergence in behavioral pharmacology underscores that D4 antagonism alone does not replicate the behavioral profile of D2/D3 antagonists.

Behavioral Pharmacology Antipsychotic Models In Vivo Selectivity

High-Impact Research Applications for L-745870 Based on Validated Selectivity and In Vivo Profile


Dissecting D4 Receptor Contributions to Cognitive Function (e.g., Novel Object Recognition)

L-745870 is the gold-standard tool for studies aimed at isolating the role of D4 receptors in learning and memory. Its use in novel object recognition (NOR) tasks has demonstrated that D4 receptor blockade impairs memory in normal rats and specifically blocks the cognitive benefits of clozapine (a drug with D4 antagonist activity) without affecting the efficacy of lurasidone (a D4-sparing antipsychotic) [1]. This application directly leverages the compound's high D4 selectivity to provide mechanistic clarity in cognitive pharmacology, distinguishing it from non-selective tools like raclopride [2].

Investigating D4 Receptor-Mediated Neuroprotection in Ischemia and Oxidative Stress Models

A unique and valuable application of L-745870 stems from its identification as a potent upregulator of Neuronal Apoptosis Inhibitory Protein (NAIP). Systemic administration of L-745870 has been shown to attenuate ischemia-induced damage of hippocampal CA1 neurons and upregulate NAIP expression in a gerbil model of global ischemia [3]. This neuroprotective effect, mediated through NAIP, is a distinct functional output of D4 receptor antagonism that is not shared by D2-preferring antagonists, making L-745870 a critical tool for preclinical studies exploring D4-targeted therapies for stroke or other acute neurological insults.

Differentiating D4 from D2/D3 Contributions in Addiction and Reward Pathway Studies

In drug discrimination studies, L-745870 failed to engender cocaine-appropriate responding or modify the cocaine dose-response curve, even at doses up to 10 mg/kg, unlike D2/D3-preferring antagonists which typically alter these responses [4]. This distinct profile makes L-745870 essential for experiments designed to parse the specific contributions of D4 receptors within the complex dopaminergic modulation of reward and addiction. Using a non-selective antagonist in this context would yield ambiguous results, whereas L-745870 allows for a clean dissection of the D4-specific component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-745870

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.